molecular formula C12H12N2O2 B13324724 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

Cat. No.: B13324724
M. Wt: 216.24 g/mol
InChI Key: LGXHODFXCOIGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is a compound that features an indole moiety linked to an oxazolidinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both indole and oxazolidinone structures in a single molecule makes it a unique and valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one typically involves the reaction of indole derivatives with oxazolidinone precursors. One common method involves the use of indole-3-carboxaldehyde and oxazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxazolidinone rings .

Scientific Research Applications

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxazolidinone ring can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is unique due to its specific combination of indole and oxazolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHODFXCOIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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